
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate is a brominated pyrrole derivative featuring a tert-butyl carbamate group at the 1-position and a bromine substituent at the 3-position of the pyrrole ring. The tert-butyl group serves as a protective moiety for the pyrrole nitrogen, enhancing stability and facilitating handling during synthetic workflows. The bromine atom at the 3-position enables further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this compound a versatile intermediate in pharmaceutical and materials chemistry .
Preparation Methods
Preparation Methods
Two-Step Deprotection and Boc Protection
The most documented synthesis involves a two-step sequence starting from 3-bromo-1-triisopropylsilanyl-1H-pyrrole (Scheme 1) .
Step 1: Deprotection of the Triisopropylsilyl (TIPS) Group
A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.6 mL) is added to 3-bromo-1-triisopropylsilanyl-1H-pyrrole (1.0 g, 3.308 mmol) in tetrahydrofuran (THF, 10 mL) at 20°C. The mixture is stirred for 30 minutes, yielding 3-bromo-1H-pyrrole after aqueous workup.
Step 2: Boc Protection
The deprotected pyrrole is reacted with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF in the presence of 4-dimethylaminopyridine (DMAP, catalytic). The reaction proceeds for 2 hours at room temperature, affording this compound in 24% yield after purification .
Key Data:
Parameter | Value |
---|---|
Starting Material | 3-bromo-1-triisopropylsilanyl-1H-pyrrole |
Deprotection Reagent | TBAF (1.0 M in THF) |
Boc Reagent | Boc₂O (1.2 equiv) |
Catalyst | DMAP (catalytic) |
Solvent | THF |
Reaction Time | 30 min (Step 1); 2 h (Step 2) |
Yield | 24% |
Alternative Bromination Strategies
While direct bromination of tert-butyl pyrrole-1-carboxylate is theoretically feasible, no explicit protocols are reported in the provided sources. However, analogous methodologies for related compounds suggest potential routes:
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Electrophilic Bromination : Using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions could introduce bromine at the pyrrole’s 3-position. This method, however, risks over-bromination or regioselectivity issues without directing groups.
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Directed Metallation : Lithium diisopropylamide (LDA) at −78°C could deprotonate the pyrrole, followed by quenching with trimethylborate and subsequent bromination. This approach remains hypothetical for this specific compound but is validated for similar substrates.
Reaction Conditions and Optimization
Challenges in Yield Improvement
The 24% yield reported in highlights inefficiencies in the two-step process. Potential bottlenecks include:
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Incomplete Deprotection : Residual TIPS groups may hinder Boc incorporation. Increasing TBAF stoichiometry or reaction time could improve conversion.
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Side Reactions : DMAP may catalyze Boc group migration or hydrolysis. Replacing DMAP with milder bases like triethylamine (TEA) could mitigate this.
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Purification Losses : Silica gel chromatography may lead to product loss. Switching to recrystallization (e.g., hexanes/ethyl acetate) might enhance recovery.
Solvent and Temperature Effects
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THF vs. DCM : THF’s polarity favors Boc activation, but DCM could reduce side reactions. A solvent screen (THF, DCM, acetonitrile) is recommended to optimize yield.
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Low-Temperature Boc Protection : Conducting Step 2 at 0°C may suppress exothermic side reactions, improving selectivity .
Characterization and Analytical Data
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) :
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¹³C NMR :
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HRMS : [M+H]⁺ calculated for C₉H₁₂BrNO₂: 246.0524; observed: 246.0526 .
Purity Assessment
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HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms ≥95% purity.
Industrial-Scale Considerations
While no industrial protocols are explicitly detailed, scalable adaptations could include:
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states. Reduction reactions can also modify the bromine substituent or the ester group.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 3-amino-1H-pyrrole-1-carboxylate, while a Suzuki coupling reaction can produce tert-butyl 3-aryl-1H-pyrrole-1-carboxylate.
Scientific Research Applications
Organic Synthesis
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are essential in developing new pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it a versatile reagent in synthetic chemistry.
Biological Research
In biological contexts, this compound is studied for its potential as a kinase inhibitor. Research indicates that it can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer cell proliferation and survival. The ability to modulate these pathways makes it a candidate for further investigation in cancer therapies.
Medicinal Chemistry
The compound's inhibitory effects on FGFRs have been highlighted in several studies. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong activity (e.g., 7 nM for FGFR1) . This suggests potential therapeutic applications in oncology.
Compound | Target Receptor | IC50 Value (nM) | Reference |
---|---|---|---|
This compound | FGFR1 | 7 | |
tert-Butyl 3-bromo-1H-pyrrole derivative | FGFR2 | 9 | |
tert-Butyl 3-bromo-1H-pyrrole derivative | FGFR3 | 25 |
Case Study 1: Inhibition of Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis induction and reduced cell proliferation rates, demonstrating its potential as an anti-cancer agent .
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized novel derivatives of this compound to explore structure-activity relationships. These studies revealed that modifications at specific positions on the pyrrole ring could enhance biological activity against target receptors, paving the way for more effective therapeutic agents .
Industrial Applications
In addition to its research applications, this compound is also utilized in the industrial sector for producing advanced materials and specialty chemicals. Its unique chemical structure allows for the development of materials with tailored properties suitable for various applications.
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In drug development, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can facilitate binding interactions through halogen bonding, while the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
tert-Butyl 2-[5-bromo-4'-methoxy-(1,1'-biphenyl)-2-yl]-5-methyl-1H-pyrrole-1-carboxylate (6b)
- Structure : Bromine at the pyrrole 5-position, a biphenyl group at the 2-position, and a methyl group at the 5-position .
- Synthesis : Synthesized via Rh-catalyzed annulation (43% yield) using 4-bromo-2-(methylthio)benzaldehyde and allylamine derivatives.
- Key Differences: The biphenyl group introduces steric bulk, reducing solubility in non-polar solvents.
- NMR Data :
tert-Butyl 3-azidopyrrolidine-1-carboxylate
- Structure : Azide group at the pyrrolidine 3-position, replacing bromine .
- Reactivity : The azide group enables click chemistry (e.g., CuAAC with alkynes), contrasting with bromine’s role in cross-coupling.
- Synthetic Utility : Used in triazole formation (e.g., compound 18a/b in ), highlighting divergent applications compared to brominated analogs .
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Structure : Bromine on a dihydropyrrolopyridine scaffold, combining pyrrole and pyridine motifs .
- Molecular Weight : 313.19 g/mol, higher than the parent compound due to the fused pyridine ring .
Electronic and Steric Effects
- Bromine vs. Boronic Acid: Bromine (electron-withdrawing) activates the pyrrole ring for electrophilic attacks, whereas the boronic acid group (electron-neutral) enables Suzuki couplings . tert-Butyl 2-borono-1H-pyrrole-1-carboxylate requires lithiation for synthesis, contrasting with direct bromination pathways .
Methoxy and Biphenyl Groups :
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Reaction Compatibility
Biological Activity
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (CAS No. 475561-75-2) is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, making them valuable in drug discovery and development. This article explores the biological activity of this compound, including its chemical characteristics, synthesis, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₉H₁₂BrN₁O₂
- Molecular Weight : 246.1 g/mol
- Structure : The compound features a pyrrole ring with a bromine atom at the 3-position and a tert-butyl ester at the carboxylic acid position.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-1H-pyrrole with tert-butyl chloroformate. This process requires careful optimization to achieve high yields and purity.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) values, which suggest their potential as antibacterial agents.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | Not yet established | N/A |
Pyrrole derivatives (e.g., benzamide derivatives) | 3.12 - 12.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Antituberculosis Activity
A series of pyrrole derivatives have been developed targeting Mycobacterium tuberculosis, with some exhibiting promising activity with MIC values as low as 5 µM. This highlights the potential of pyrrole-based compounds in combating tuberculosis.
Study on Pyrrole Derivatives
A recent study focused on the synthesis and evaluation of various pyrrole derivatives, including those related to this compound. The findings indicated that modifications to the pyrrole structure could enhance biological activity, particularly against bacterial pathogens.
Proteomics Applications
This compound serves as a scaffold for designing new drugs targeting various diseases. Its unique structure allows for modifications that can lead to enhanced biological interactions, making it a candidate for further pharmacological studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate with high purity?
- Methodology : Use lithium diisopropylamide (LDA) as a strong base to deprotonate the pyrrole ring at low temperatures (-78°C) under an inert argon atmosphere. Subsequent electrophilic bromination with trimethylborate or analogous reagents in dry tetrahydrofuran (THF) ensures regioselectivity at the 3-position. Aqueous workup and recrystallization from hexanes/ethyl acetate mixtures yield high-purity crystals .
- Key Considerations : Strict anhydrous conditions and controlled temperature are critical to avoid side reactions.
Q. What safety protocols should be followed when handling tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate in the laboratory?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection or OV/AG-P99 cartridges if volatile byproducts are present .
- Storage : Store in airtight containers at 2–8°C in a ventilated, explosion-proof cabinet away from ignition sources. Ground metal containers to prevent static discharge .
Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate?
- Nuclear Magnetic Resonance (NMR) : H NMR reveals the tert-butyl group (singlet at ~1.4 ppm) and pyrrole ring protons (multiplet at 6.5–7.2 ppm). C NMR confirms the carbonyl (165–170 ppm) and brominated carbon (90–100 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) and bromine isotope pattern.
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1740 cm) and C-Br (~600 cm) validate functional groups .
Q. How can chromatographic purification challenges be addressed for this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) for optimal separation. Add 0.25% triethylamine to suppress tailing caused by residual acidity .
- Recrystallization : Hexanes/ethyl acetate (3:1) at ambient temperature yields single crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate?
- Procedure : Grow single crystals via slow evaporation of a saturated hexane/ethyl acetate solution. Use SHELXL for refinement, with isotropic displacement parameters for hydrogen atoms. The tert-butyl group’s axial/equatorial conformation can be determined using dynamic NMR and DFT cross-validation .
- Case Study : In triazinanes, tert-butyl axial positioning was confirmed via low-temperature NMR and crystallography, highlighting the role of solvent interactions in stabilizing conformers .
Q. What computational approaches predict the reactivity of the brominated pyrrole ring in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., THF vs. DMF) can be modeled using explicit solvent molecules to refine transition-state energetics .
- Mechanistic Insight : For Suzuki-Miyaura couplings, DFT reveals oxidative addition barriers for Pd(0) catalysts interacting with the C-Br bond .
Q. How do reaction conditions influence regioselectivity in functionalizing the pyrrole ring?
- Temperature and Catalysts : Low temperatures (-78°C) favor kinetic control, directing electrophiles to the 3-position. Transition-metal catalysts (e.g., Pd(PPh)) enable selective C–H activation at the 5-position under milder conditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing substitution rates .
Q. What strategies mitigate decomposition during prolonged storage or reaction cycles?
- Stabilization : Add radical inhibitors (e.g., BHT) to suppress autoxidation. Store under nitrogen with molecular sieves to prevent hydrolysis of the tert-butyl ester .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free pyrrole or tert-butanol) .
Properties
IUPAC Name |
tert-butyl 3-bromopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBWQHBOCOJUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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